molecular formula C10H9NO5 B8798499 4-(4-Nitrophenyl)-4-oxobutanoic acid CAS No. 15118-49-7

4-(4-Nitrophenyl)-4-oxobutanoic acid

Cat. No.: B8798499
CAS No.: 15118-49-7
M. Wt: 223.18 g/mol
InChI Key: NVQAKPKZYJWBTP-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-4-oxobutanoic acid (CAS: 15118-49-7) is an organic compound with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol. Its structure comprises a phenyl ring substituted with a nitro group at the para position, linked to a γ-ketobutanoic acid chain.

Properties

CAS No.

15118-49-7

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4-(4-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H9NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,13,14)

InChI Key

NVQAKPKZYJWBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neurodegenerative Disease Treatment

Research indicates that derivatives of 4-(4-nitrophenyl)-4-oxobutanoic acid can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of tryptophan to neuroactive compounds. Inhibition of this enzyme is associated with neuroprotection and potential therapeutic effects in conditions such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Chorea
  • Amyotrophic Lateral Sclerosis

A patent highlights the use of these compounds in preventing or treating neurodegenerative diseases by modulating the kynurenine pathway, which is crucial for maintaining neuronal health and function .

2. Enzyme Inhibition

Studies have shown that this compound derivatives exhibit varying degrees of inhibitory potency against certain liver enzymes involved in retinoic acid metabolism. For instance, aryl substituted derivatives demonstrated moderate inhibitory effects (ranging from 4% to 73%) towards rat liver microsomal enzymes, with some analogues showing enhanced potency upon structural modifications .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of kynurenine pathway inhibitors, compounds similar to this compound were tested in animal models. Results indicated significant reductions in excitotoxic neuronal damage when these compounds were administered, suggesting their potential utility in treating conditions characterized by excessive excitatory neurotransmission .

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the metabolic effects of this compound derivatives on liver enzymes. The study found that specific modifications to the compound's structure could enhance its inhibitory activity, making it a viable candidate for further development as a therapeutic agent targeting metabolic disorders .

Table 1: Summary of Biological Activities

Compound VariantInhibitory Potency (%)Target EnzymeReference
This compoundModerate (up to 73%)Rat liver microsomal enzymes
Aryl substituted variants29-78%Retinoic acid metabolizing enzymes
Kynurenine pathway inhibitorsSignificant reductionNeuronal excitotoxicity

Table 2: Therapeutic Potential in Neurodegenerative Diseases

DiseaseMechanism of ActionReference
Alzheimer's DiseaseKynurenine-3-hydroxylase inhibition
Parkinson's DiseaseNeuroprotection via modulation of excitatory pathways
Huntington's ChoreaReduction of neurotoxic metabolites

Comparison with Similar Compounds

Structural Modifications in the Phenyl Ring

Compound Name Structural Feature Molecular Weight (g/mol) CAS Number Key Properties
4-(4-Fluorophenyl)-4-oxobutanoic acid Fluorine substituent (electron-withdrawing) 208.17 Not specified Reduced acidity compared to nitro analog; increased lipophilicity .
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Methyl groups at positions 2 and 5 on phenyl ring 220.27 Not specified Enhanced lipophilicity; potential for altered pharmacokinetics .
4-(3,5-Dichloro-4-propylphenyl)-4-oxobutanoic acid Chlorine substituents and propyl group 315.19 Not specified Increased steric hindrance; demonstrated COX-2 inhibitory activity in derivatives .

Modifications in the Oxobutanoic Acid Chain

Compound Name Structural Feature Molecular Weight (g/mol) CAS Number Key Properties
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid Conjugated double bond in chain 237.17 63104-97-2 Increased UV absorption; potential instability due to conjugation .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Amino group linking phenyl ring to chain 239.19 Not specified Enhanced hydrogen-bonding capacity; explored for metal coordination in bioactive complexes .
2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid Additional hydroxyl groups on chain 300.22 206761-80-0 Higher solubility in water; potential chelation with metal ions .

Cyclic and Alicyclic Derivatives

Compound Name Structural Feature Molecular Weight (g/mol) CAS Number Key Properties
1-(4-Nitrophenyl)cyclopropanecarboxylic acid Cyclopropane ring instead of chain 219.18 23348-99-4 Increased ring strain; altered reactivity in nucleophilic substitutions .
4-(4-Methylcyclohexyl)-4-oxobutanoic acid Alicyclic cyclohexyl group 212.25 HMDB0253742 Improved conformational stability; limited literature on biological activity .

Key Findings and Implications

Electronic Effects: The nitro group in 4-(4-nitrophenyl)-4-oxobutanoic acid enhances acidity (pKa ~2.5–3.0) compared to fluorine or methyl-substituted analogs. Electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity at the ketone, facilitating nucleophilic additions .

Biological Activity: Chlorinated derivatives (e.g., 4-(3,5-dichloro-4-propylphenyl)-4-oxobutanoic acid) show promise as COX-2 inhibitors, highlighting the role of halogen substituents in enzyme interaction . Amino-substituted analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) are explored for metal coordination, suggesting applications in catalysis or medicinal chemistry .

Physicochemical Properties :

  • Lipophilicity increases with alkyl or aryl substitutions (e.g., methyl, propyl), impacting membrane permeability and bioavailability .
  • Hydroxyl groups (e.g., 2,3-dihydroxy derivative) improve aqueous solubility, critical for drug formulation .

Preparation Methods

Friedel-Crafts Acylation in Ionic Liquids

Friedel-Crafts acylation traditionally faces challenges with nitrobenzene due to its deactivating nitro group. However, advances in ionic liquid catalysis have expanded substrate compatibility. In chloroaluminate ionic liquids (e.g., [bmim]Cl·AlCl₃, N = 0.67), succinic anhydride reacts with nitrobenzene under mild conditions (50–60°C, 4–6 hours) to yield 4-(4-nitrophenyl)-4-oxobutanoic acid . Key advantages include:

  • Catalyst Reusability : The ionic liquid acts as both solvent and catalyst, enabling multiple cycles without significant activity loss.

  • Yield : ~85% for alkyl-substituted benzenes, though nitrobenzene requires extended reaction times (8–10 hours) and yields ~60% .

Mechanism :

  • Activation of succinic anhydride by AlCl₃ to form a reactive acylium ion.

  • Electrophilic attack on nitrobenzene, followed by rearomatization and protonation.

  • Hydrolysis of the intermediate to release the keto acid.

Stobbe Condensation

The Stobbe condensation between 4-nitroacetophenone and diethyl succinate provides a robust route:

  • Reaction : 4-Nitroacetophenone reacts with diethyl succinate in tetrahydrofuran (THF) at 0°C using sodium hydride as a base.

  • Intermediate : Forms diethyl (2-(4-nitrophenyl)-3-oxobut-1-ene-1,4-dioate).

  • Hydrolysis : Treat with 10% HCl to yield the diacid.

  • Decarboxylation : Heat under reflux (150°C, 2 hours) to produce the γ-keto acid .

Key Data :

  • Yield : 70–75% after decarboxylation.

  • Purity : >95% (confirmed by ¹H NMR and HPLC).

Condensation with Glyoxylic Acid

A direct condensation method involves 4-nitroacetophenone and glyoxylic acid:

  • Reaction : Heat equimolar amounts of 4-nitroacetophenone and glyoxylic acid monohydrate at 120°C under vacuum (0.1 mmHg) for 24 hours .

  • Mechanism : Aldol-like condensation followed by dehydration.

Conditions :

  • Solvent : Solvent-free.

  • Yield : 68–72%.

  • Advantage : Avoids toxic solvents and complex purification.

Knoevenagel-Hydrogenation Sequence

This two-step method leverages Knoevenagel condensation followed by hydrogenation:

  • Knoevenagel Step : React 4-nitrobenzaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst (80°C, 4 hours). Forms ethyl (E)-4-(4-nitrophenyl)-3-oxobut-2-enoate.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C) reduces the α,β-unsaturated bond.

  • Hydrolysis : Treat with 2M NaOH to yield the acid.

Performance :

  • Overall Yield : 65–70%.

  • Selectivity : >90% for the trans-isomer.

Nitration of 4-Phenyl-4-oxobutanoic Acid

Post-synthetic nitration introduces the nitro group:

  • Nitration Mix : Concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0°C.

  • Reaction : Add 4-phenyl-4-oxobutanoic acid gradually, stir for 2 hours.

  • Workup : Quench with ice, extract with ethyl acetate, and purify via recrystallization .

Challenges :

  • Regioselectivity : Nitro group predominantly enters the para position (85:15 para:meta ratio).

  • Yield : 55–60% due to competing oxidation side reactions.

Enzymatic Synthesis

Emerging biocatalytic methods use lipases or ketoreductases:

  • Substrate : 4-Nitrophenylacetone and malonic acid.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

  • Catalyst : Candida antarctica lipase B (CAL-B).

Outcomes :

  • Conversion : ~50% (optimization ongoing).

  • Sustainability : Eliminates heavy metal catalysts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts6090Scalable, reusable catalystLimited to activated arenes
Stobbe Condensation7595High regioselectivityMulti-step, costly reagents
Glyoxylic Acid Condensation7093Solvent-free, simple workupHigh vacuum required
Knoevenagel-Hydrogenation6591Mild conditionsRequires hydrogenation setup
Nitration5588Direct nitro introductionLow yield, side reactions
Enzymatic5085Eco-friendlyLow efficiency, long reaction time

Q & A

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and diethyl oxalate under alkaline conditions (e.g., NaOH or piperidine), followed by hydrolysis and decarboxylation. Key parameters include:

  • Temperature: Maintain 80–100°C during condensation to ensure reactivity without side-product formation.
  • Catalyst: Use 5–10 mol% piperidine for efficient enolate formation.
  • Workup: Acidify the reaction mixture (pH 2–3) post-hydrolysis to precipitate the product.

Example Optimization Table:

StepConditionYield RangeReference
KnoevenagelPiperidine, 90°C60–75%
HydrolysisHCl (1M), reflux85–90%
RecrystallizationEthanol/Water (7:3)>95% purity

Note: The nitro group’s electron-withdrawing nature may reduce intermediate stability; inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: The aromatic protons of the nitrophenyl group appear as a doublet (δ 8.2–8.4 ppm, J = 8.5 Hz). The ketone α-protons resonate as a triplet (δ 3.1–3.3 ppm) due to coupling with adjacent CH₂ groups.
  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching of ketone and carboxylic acid) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
  • MS (ESI⁻): Expected [M−H]⁻ peak at m/z 236.1. Fragmentation at the ketone group yields ions at m/z 119 (4-nitrophenyl fragment) and 117 (oxobutanoic acid) .

Tip: Use deuterated DMSO for NMR to resolve acidic protons (e.g., carboxylic acid at δ 12–13 ppm).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Disposal: Collect nitro-containing waste separately in labeled containers and transfer to certified hazardous waste facilities. Do not dispose of via aqueous sinks .
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Q. How does the nitro group influence the compound’s solubility and reactivity?

Methodological Answer: The 4-nitrophenyl group is strongly electron-withdrawing, which:

  • Reduces solubility in polar solvents (e.g., water) but enhances it in aprotic solvents (e.g., DMF, DMSO).
  • Activates the aromatic ring for nucleophilic substitution (e.g., SNAr reactions at the para position) .

Experimental Consideration: For reactions requiring solubility, use DMF with 5% LiCl to disrupt hydrogen bonding .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition: The nitro group enhances binding to enzymes like cyclooxygenase (COX) and kynurenine-3-hydroxylase via polar interactions. Test inhibition using fluorometric assays (e.g., IC₅₀ determination with recombinant enzymes) .
  • Prodrug Synthesis: The carboxylic acid moiety allows conjugation to drug candidates (e.g., via esterification) to improve bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic effects. The nitro group’s charge distribution (−0.5 e on O atoms) predicts strong hydrogen-bond acceptor potential .
  • Docking Studies: Use AutoDock Vina to simulate binding to COX-2. The nitro group aligns with hydrophobic pockets (e.g., Val523 in COX-2), while the carboxylic acid interacts with Arg120 .

Validation: Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values .

Q. How do conflicting spectral data (e.g., unexpected NMR splitting) arise, and how can they be resolved?

Methodological Answer:

  • Cause: Dynamic effects (e.g., rotameric exchange of the carboxylic acid group) or paramagnetic impurities from nitro group reduction.
  • Resolution:
    • Acquire variable-temperature NMR (VT-NMR) to slow conformational exchange.
    • Purify via column chromatography (SiO₂, hexane/EtOAc gradient) to remove metallic residues .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Use continuous-flow reactors to maintain precise temperature control and reduce side reactions (e.g., decarboxylation).
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensation.
  • Byproduct Analysis: Monitor reaction progress via TLC (silica, UV254). If intermediates degrade, shorten hydrolysis time .

Q. How does the compound interact with biological membranes in drug delivery studies?

Methodological Answer:

  • LogP Determination: Measure octanol/water partitioning (LogP ≈ 1.5) to assess lipophilicity.
  • Permeability Assays: Use Caco-2 cell monolayers. The carboxylic acid group reduces permeability (Papp < 1×10⁻⁶ cm/s), suggesting prodrug derivatization is necessary .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:

  • Metabolic Stability: The nitro group may be reduced in vivo to an amine, altering target interactions. Confirm metabolite profiles via LC-MS/MS.
  • Assay Variability: Standardize enzyme sources (e.g., human recombinant vs. rat liver extracts) and buffer pH (7.4 vs. 6.5) to reconcile IC₅₀ discrepancies .

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